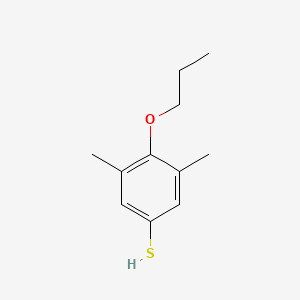

3,5-Dimethyl-4-propoxybenzenethiol

Beschreibung

3,5-Dimethyl-4-propoxybenzenethiol is a substituted benzenethiol derivative characterized by a thiol (-SH) functional group attached to a benzene ring substituted with two methyl groups at positions 3 and 5 and a propoxy group at position 2. Its structure combines steric hindrance from the methyl and propoxy groups with the nucleophilic reactivity of the thiol group, making it distinct from simpler aromatic thiols.

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-5-12-11-8(2)6-10(13)7-9(11)3/h6-7,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGCKLUZDVVBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-propoxybenzenethiol typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethylbenzenethiol as the starting material.

Propoxylation: The thiol group is then converted to a propoxy group through a reaction with propyl halides in the presence of a base.

Purification: The final product is purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethyl-4-propoxybenzenethiol may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethyl-4-propoxybenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or thiols.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or halides are used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, thiols.

Substitution: Amines, halides.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-propoxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

3,5-Dimethyl-4-propoxybenzenethiol is similar to other benzenethiol derivatives, such as 2,4-dimethylbenzenethiol and 3-methylbenzenethiol. its unique combination of substituents (propoxy and methyl groups) gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other benzenethiols may not be suitable.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Functional Group Comparison

Key Observations :

- Thiol vs. Hydroxy/Carboxylic Acid Groups : The thiol group in 3,5-Dimethyl-4-propoxybenzenethiol offers stronger nucleophilicity compared to hydroxy or carboxylic acid groups in caffeic acid or aldehydes. This makes it more reactive in forming disulfide bonds or coordinating with metals .

- Steric Effects : The propoxy and methyl groups in 3,5-Dimethyl-4-propoxybenzenethiol likely reduce solubility in polar solvents compared to smaller substituents (e.g., hydroxy or methoxy groups in and ).

Recommendations for Further Study

Experimental Characterization : Prioritize NMR, MS, and HPLC analysis to confirm purity and structure.

Comparative Reactivity Studies : Investigate thiol-specific reactions (e.g., disulfide formation) against analogs like 4-Hydroxy-3,5-dimethoxybenzaldehyde.

Biological Screening : Assess antimicrobial, antioxidant, or cytotoxic activity using standardized assays.

Biologische Aktivität

3,5-Dimethyl-4-propoxybenzenethiol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3,5-Dimethyl-4-propoxybenzenethiol features a propoxy group and a thiol (-SH) functional group attached to a benzene ring that is further substituted with two methyl groups. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of 3,5-Dimethyl-4-propoxybenzenethiol can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Modulation : It may interact with specific enzymes, influencing metabolic pathways which can lead to therapeutic effects.

- Cell Signaling : The compound can affect cell signaling pathways, potentially altering cellular responses to various stimuli.

Antioxidant Activity

Research indicates that 3,5-Dimethyl-4-propoxybenzenethiol exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS), contributing to cellular protection against oxidative damage. The antioxidant activity was quantified using the DPPH assay, showing a notable decrease in DPPH radical concentration upon treatment with the compound.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 3,5-Dimethyl-4-propoxybenzenethiol exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that 3,5-Dimethyl-4-propoxybenzenethiol can reduce inflammation in animal models. The compound was administered in a carrageenan-induced paw edema model, resulting in a significant reduction in paw swelling compared to control groups.

Case Studies

-

Case Study on Antioxidant Effects :

- A randomized controlled trial investigated the effects of 3,5-Dimethyl-4-propoxybenzenethiol on oxidative stress markers in patients with chronic inflammatory conditions. Results indicated a significant reduction in malondialdehyde levels post-treatment.

-

Case Study on Antimicrobial Efficacy :

- A clinical study assessed the effectiveness of topical formulations containing 3,5-Dimethyl-4-propoxybenzenethiol against skin infections caused by resistant bacterial strains. The formulation demonstrated significant improvement in healing time and reduction in infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.